1-(Pyridin-2-yl)pentane-1,4-dione
Overview
Description
1-(Pyridin-2-yl)pentane-1,4-dione is a chemical compound with the molecular formula C10H11NO2 . It is also known by the synonym 1,4-Pentanedione, 1-(2-pyridinyl)- .
Molecular Structure Analysis
The molecular weight of 1-(Pyridin-2-yl)pentane-1,4-dione is 177.2 . Detailed structural analysis such as NMR spectroscopy is not available in the search results.Scientific Research Applications
Metal Coordination Chemistry
Pentane-2,4-dione serves as a versatile ligand in metal coordination chemistry. Its β-diketone structure allows it to form stable complexes with transition metals. These complexes exhibit interesting properties, such as luminescence, catalysis, and magnetic behavior. Researchers explore its coordination with metals like copper, nickel, and palladium .
Medicinal Chemistry
In the realm of medicinal chemistry, pentane-2,4-dione derivatives have drawn attention. Researchers have synthesized novel compounds based on this scaffold for potential drug development. These derivatives may exhibit anti-inflammatory, antimicrobial, or antitumor activities. For instance, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid demonstrates its relevance in this field .
Argentophilic Interactions
Studies have explored argentophilic interactions involving pentane-2,4-dione derivatives. These interactions occur between silver ions (Ag⁺) and π-electron-rich ligands. Researchers investigate the crystal structures of complexes containing ligands like 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione . Understanding these interactions aids in designing new materials .
properties
IUPAC Name |
1-pyridin-2-ylpentane-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)5-6-10(13)9-4-2-3-7-11-9/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXUHWZXLXGAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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